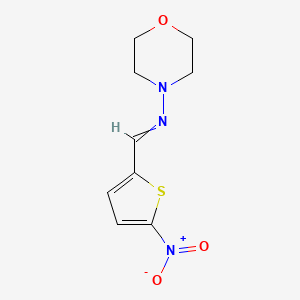

N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine

Description

N-Morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine is a Schiff base compound characterized by a nitro-substituted thiophene ring linked via a methanimine (–CH=N–) group to a morpholine moiety. The morpholine substituent, a six-membered saturated ring containing one oxygen and one nitrogen atom, contributes to the compound’s polarity and solubility. For example, similar 5-nitrothiophene-derived Schiff bases are prepared by refluxing 5-nitrothiophene-2-carboxaldehyde with substituted anilines in ethanol .

Properties

CAS No. |

31350-11-5 |

|---|---|

Molecular Formula |

C9H11N3O3S |

Molecular Weight |

241.27 g/mol |

IUPAC Name |

N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine |

InChI |

InChI=1S/C9H11N3O3S/c13-12(14)9-2-1-8(16-9)7-10-11-3-5-15-6-4-11/h1-2,7H,3-6H2 |

InChI Key |

DZATWMZTHMRCOI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1N=CC2=CC=C(S2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with morpholine . The reaction is usually carried out in an ethanol solution under reflux conditions for a specific period, followed by crystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can lead to the formation of corresponding amines .

Scientific Research Applications

In chemistry, it is used as a ligand in coordination chemistry and as a starting material for the synthesis of other complex molecules . In biology and medicine, it has shown promising antibacterial, antifungal, and anticancer activities . Additionally, it is used in the development of dyes and pigments in the industrial sector .

Mechanism of Action

The mechanism of action of N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine involves its interaction with specific molecular targets and pathways . The compound’s azomethine group is known to form coordination complexes with metal ions, which can enhance its biological activity . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its antibacterial and anticancer effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound’s structural analogs include Schiff bases with variations in the substituent attached to the imine nitrogen (Table 1). Key comparisons include:

Table 1: Structural and Electronic Comparisons

- Electronic Effects : The morpholine group’s electron-donating nature contrasts with electron-withdrawing substituents (e.g., –Cl, –CF₃), altering the imine bond’s stability and charge distribution. Nitro-thiophene’s electron-deficient π-system may enhance intermolecular π-π stacking .

- Crystallography : While crystallographic data for the target compound is unavailable, analogs like (E)-N-(4-chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine crystallize in triclinic space groups (P-1) with significant dihedral angles (~56°) between aromatic planes, stabilized by C–H⋯N and C–H⋯X (X = halogen) interactions .

Spectroscopic and Computational Insights

- FT-IR and UV-Vis : Analogs like (E)-N-[4-bromo-2-(trifluoromethoxy)phenyl]methanimine show characteristic imine (C=N) stretching at ~1600 cm⁻¹ and UV-Vis absorption bands near 350 nm, attributed to π→π* transitions .

- DFT Studies : The 2-(trifluoromethyl)phenyl derivative exhibits a planar geometry with intramolecular charge transfer (ICT) between nitro-thiophene and the substituent, confirmed by HOMO-LUMO gaps of ~3.5 eV .

Biological Activity

N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves a reaction between morpholine derivatives and 5-nitrothiophen-2-carboxaldehyde. The reaction typically proceeds under mild conditions, allowing for the formation of the desired product with good yields. The compound can be characterized using various spectroscopic methods, including NMR and IR spectroscopy.

Structural Data

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 268.30 g/mol |

| Melting Point | Not specified |

| NMR (1H) | δ 7.79 (d), 7.51 (s), 6.90 (d), 3.96–3.71 (m), 3.35–3.10 (m) |

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of nitrothiophenes can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus, likely due to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .

Cytotoxicity

Cytotoxic assays have shown that this compound possesses notable cytotoxic activity against several cancer cell lines. For example, in vitro studies have indicated that it can induce apoptosis in human cancer cells, potentially through mechanisms involving oxidative stress and DNA damage .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy, making this compound a candidate for further development in cancer therapeutics .

Case Studies

- Study on Antimicrobial Properties : A study conducted by researchers at Soochow University explored the antimicrobial effects of various nitro-substituted compounds, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

- Cytotoxicity Assay : In a separate study published in the Journal of Medicinal Chemistry, the cytotoxic effects of the compound were evaluated against human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating promising anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.